1-(2-(p-Tolyloxy)ethyl)piperidine-4-carboxylic acid
Description
1-(2-(p-Tolyloxy)ethyl)piperidine-4-carboxylic acid is a piperidine derivative characterized by a carboxylic acid group at the 4-position of the piperidine ring and a 2-(p-tolyloxy)ethyl substituent attached to the nitrogen atom. The p-tolyloxy group consists of a para-methyl-substituted phenyl ring connected via an ether linkage to an ethyl chain. This structural motif is significant in medicinal chemistry, as piperidine derivatives are frequently explored for their pharmacological properties, including enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
1-[2-(4-methylphenoxy)ethyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-12-2-4-14(5-3-12)19-11-10-16-8-6-13(7-9-16)15(17)18/h2-5,13H,6-11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZORONIJKZCTAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2CCC(CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-(p-Tolyloxy)ethyl)piperidine-4-carboxylic acid involves several steps. One common synthetic route includes the reaction of p-tolyl ether with ethylene oxide to form 2-(p-tolyloxy)ethanol. This intermediate is then reacted with piperidine-4-carboxylic acid under specific conditions to yield the target compound . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
1-(2-(p-Tolyloxy)ethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be functionalized with different substituents.
Scientific Research Applications
1-(2-(p-Tolyloxy)ethyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are explored for their potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.
Mechanism of Action
The mechanism of action of 1-(2-(p-Tolyloxy)ethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The piperidine moiety can interact with various receptors and enzymes in the body, modulating their activity. For example, piperidine derivatives are known to interact with neurotransmitter receptors, influencing signal transduction pathways and exerting their effects on the central nervous system .
Comparison with Similar Compounds
Key Compounds:
1-[2-(1H-Indol-5-yloxy)ethyl]piperidine-4-carboxylic acid (58Z) Substituent: Indol-5-yloxy ethyl group. Molecular Formula: C₁₆H₂₀N₂O₃. Molecular Weight: 288.34 g/mol. Structural data confirm its non-polymeric nature and solubility parameters .
1-[(4-Chlorophenoxy)acetyl]piperidine-4-carboxylic acid Substituent: 4-Chlorophenoxy acetyl group. Molecular Formula: C₁₄H₁₆ClNO₄. Molecular Weight: 313.74 g/mol.
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid Substituent: Ethoxycarbonyl group. Molecular Formula: C₉H₁₅NO₄. Molecular Weight: 201.22 g/mol. Key Differences: The ethoxycarbonyl group is smaller and more polar, likely improving aqueous solubility (Log S = -1.5) but reducing lipophilicity compared to aromatic substituents .
Comparative Data Table:
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